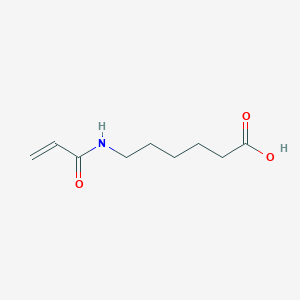

6-Acrylamidohexanoic Acid

Overview

Description

6-Acrylamidohexanoic Acid, also known by its CAS number 20766-85-2, is a chemical compound with the molecular formula C9H15NO3 .

Synthesis Analysis

The synthesis of 6-Acrylamidohexanoic Acid involves a dehydrative condensation reaction of N-hydroxysulfosuccinimide sodium salt with 6-aminohexanoic acid . The molecular weight and polydispersity indexes of the resulting polymers are well controlled by the RAFT polymerization mechanism .

Molecular Structure Analysis

The molecular structure of 6-Acrylamidohexanoic Acid is represented by the formula C9H15NO3 .

Chemical Reactions Analysis

6-Acrylamidohexanoic Acid is used in the synthesis of polymer backbones with pendant N-hydroxysulfosuccinimide esters for post-polymerization modification in water . It is also used in the preparation of polyacrylamide gels .

Physical And Chemical Properties Analysis

6-Acrylamidohexanoic Acid is a solid substance . It is soluble in methanol .

Scientific Research Applications

pH-Responsive Polymers

One notable application of AaH is in the synthesis of pH-responsive polymers. Yusa et al. (2003) synthesized well-defined poly(sodium 2-(acrylamido)-2-methylpropanesulfonate-block-sodium 6-acrylamidohexanoate) (pNaAMPS-AaH) via reversible addition−fragmentation chain transfer (RAFT) radical polymerization. These polymers exhibit pH-induced association and dissociation behavior, making them suitable for drug delivery systems where a pH-responsive mechanism is desired for targeted release (Yusa, Shimada, Mitsukami, Yamamoto, & Morishima, 2003).

Hydrogels with Self-Healing Properties

AaH is also integral in developing high-strength hydrogels with self-healing properties in both alkali and acid solutions. Wang et al. (2021) utilized AaH and [2-(methacryloyloxy)ethyl]trimethylammonium chloride solution (DMC) monomers to prepare pH-responsive hydrogels with improved mechanical properties and self-healing ability. These hydrogels have potential applications in soft robotics and as sensors for monitoring body movements (Wang, Guo, Guan, Fu, Wang, & Guo, 2021).

Environmental and Industrial Applications

In environmental and industrial contexts, AaH-based polymers are used for water treatment and as flocculants. Taeymans et al. (2004) highlighted the role of polyacrylamide, derived from acrylamide monomers like AaH, in water and wastewater treatment processes, pulp and paper processing, and mining. The study underscores the importance of understanding the chemistry and control mechanisms of acrylamide to mitigate potential health risks (Taeymans, Wood, Ashby, Blank, Studer, Stadler, Gondé, Eijck, Lalljie, Lingnert, Lindblom, Matissek, Müller, Tallmadge, O'Brien, Thompson, & Silvani, 2004).

Advanced Material Science

AaH is pivotal in creating advanced materials, such as pH-responsive 'liquid marbles' using poly(6-(acrylamido)hexanoic acid)-grafted silica particles. Inoue et al. (2011) demonstrated how these liquid marbles could burst upon exposure to alkaline conditions, suggesting potential uses in controlled delivery systems and as microreactors in chemical processes (Inoue, Fujii, Nakamura, Iwasaki, & Yusa, 2011).

Mechanism of Action

Target of Action

It is known to act as a catalyst in compound synthesis .

Mode of Action

6-Acrylamidohexanoic Acid functions as a nucleophile, capable of donating electrons to other molecules, and also as an electrophile, capable of accepting electrons from other molecules . This dual functionality allows it to interact with a wide range of molecules, facilitating various chemical reactions.

Biochemical Pathways

It is used in the synthesis of polymers , indicating that it may play a role in polymerization reactions. In a study, it was used as a co-factor in the formation of hydrogels, suggesting its involvement in cross-linking reactions .

Pharmacokinetics

Its physical properties such as its solid form and stability at room temperature suggest that it may have good bioavailability.

Result of Action

Its role as a catalyst in compound synthesis suggests that it may facilitate the formation of complex molecules from simpler ones .

Action Environment

The action, efficacy, and stability of 6-Acrylamidohexanoic Acid can be influenced by various environmental factors. For instance, its stability at room temperature suggests that it can remain active under normal environmental conditions . .

Safety and Hazards

properties

IUPAC Name |

6-(prop-2-enoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-8(11)10-7-5-3-4-6-9(12)13/h2H,1,3-7H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQWCPXBLNGTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314796 | |

| Record name | 6-Acrylamidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acrylamidohexanoic Acid | |

CAS RN |

20766-85-2 | |

| Record name | 20766-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acrylamidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acrylamidohexanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

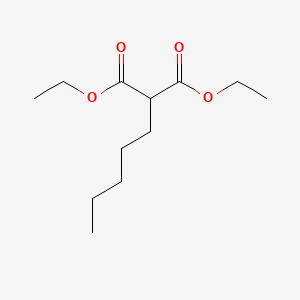

Synthesis routes and methods I

Procedure details

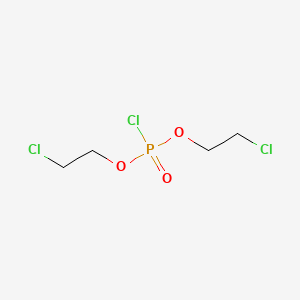

Synthesis routes and methods II

Procedure details

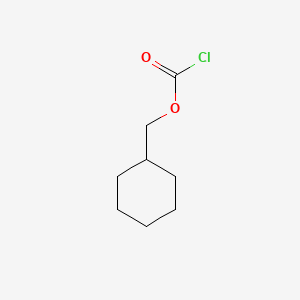

Synthesis routes and methods III

Procedure details

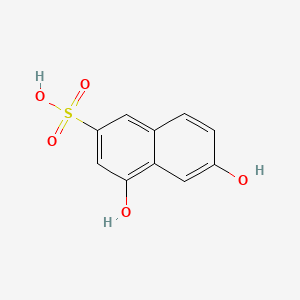

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 6-acrylamidohexanoic acid (AACA) influence the properties of polyvinyl alcohol (PVA) hydrogels?

A1: Incorporating AACA into PVA hydrogels, along with a borax cross-linker, significantly enhances their mechanical strength compared to PVA hydrogels cross-linked solely with borax [, ]. This improvement stems from the introduction of multiple physical interactions within the hydrogel network. Specifically, AACA contributes to electrostatic interactions and hydrogen bonds, supplementing the existing network structure. These additional interactions contribute to the enhanced strength observed in these modified hydrogels.

Q2: Can you explain the self-healing properties observed in PVA/AACA hydrogels and their relation to pH?

A2: PVA/AACA hydrogels exhibit the intriguing property of self-healing in both acidic and alkaline conditions []. This behavior is attributed to the dynamic nature of the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, present within the hydrogel structure. In acidic conditions, the carboxylic acid groups of AACA become protonated, weakening the electrostatic interactions but potentially strengthening hydrogen bonding interactions. Conversely, in alkaline environments, deprotonation of the carboxylic acid groups strengthens electrostatic interactions. This dynamic interplay of interactions allows the hydrogel network to readily reform after disruption, leading to self-healing capabilities in both acidic and alkaline environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)